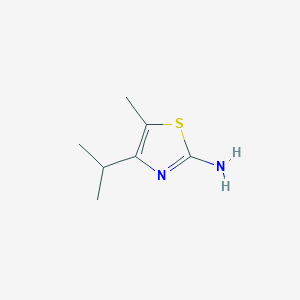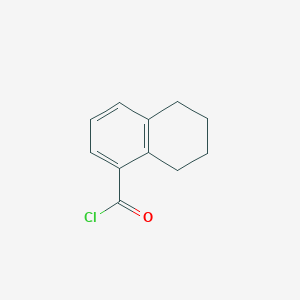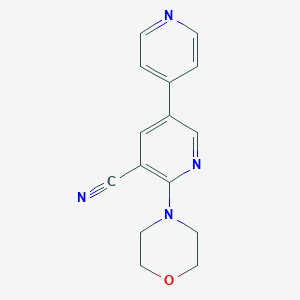
(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Vue d'ensemble
Description
“(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” is a type of quaternary ammonium compound . Quaternary ammonium compounds, also known as quats, are positively-charged polyatomic ions of the structure [NR4]+, where R is an alkyl group, an aryl group, or organyl group .
Synthesis Analysis
The synthesis of quaternary ammonium compounds like “(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” typically involves the alkylation of tertiary amines . For example, trimethylammonium chloride has been prepared by a reaction of ammonium chloride and paraformaldehyde .
Molecular Structure Analysis
The molecular structure of “(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” is similar to other quaternary ammonium compounds. It consists of a central nitrogen atom surrounded by four alkyl groups, one of which is a (3-Chloro-2-hydroxypropyl) group .
Chemical Reactions Analysis
Quaternary ammonium cations are unreactive toward even strong electrophiles, oxidants, and acids. They also are stable toward most nucleophiles . The reactivity of “(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” would be expected to follow these general trends.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” would be expected to be similar to those of other quaternary ammonium compounds. For example, trimethylamine, a related compound, is a colorless, hygroscopic, and flammable tertiary amine .
Applications De Recherche Scientifique
Quaternary Chitosan Derivatives
This compound is used in the synthesis of quaternary chitosan derivatives . Quaternization improves the solubility of chitosan over a wide pH range, expanding its range of applications . The most common synthesis route involves the contact of chitosan with glycidyl trimethylammonium chloride (GTMAC), which can generate HTCC with different DQs depending on stoichiometry .
Biomedical Applications
Quaternized chitosan compounds, including those synthesized using this compound, have significant applications in the biomedical field . The introduction of a quaternary moiety improves properties such as water solubility, antimicrobial activity, mucoadhesiveness, and permeability .
Pharmaceutical Applications
The improved properties of quaternized chitosan make it suitable for various pharmaceutical applications . The enhanced solubility and mucoadhesiveness make it an excellent candidate for drug delivery systems .
Antibacterial Hydrogels
This compound is used in the development of chitosan-based double-network antibacterial hydrogels . These hydrogels exhibit high mechanical properties and strong antibacterial activity, making them suitable for applications such as wastewater treatment .
Water Treatment
The antibacterial hydrogels developed using this compound can be used in water treatment processes . They are effective against both Gram-positive and Gram-negative bacteria, making them a promising solution for treating contaminated water .
Synthesis of Polyacrylamide-based Polyampholytes
This compound is used in the synthesis of polyacrylamide-based polyampholytes . These polymers are stimuli-responsive and have various applications in different fields .
Safety and Hazards
“(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” is likely to have similar safety and hazards to other quaternary ammonium compounds. For example, it may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Orientations Futures
The future research directions for “(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” and similar compounds could include their use in the development of hydrogels for underwater adhesion . These hydrogels, with outstanding mechanical and antibacterial properties, hold promising potential for diverse applications, such as wastewater treatment .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as trimethylammonium chloride, are often used in organic synthesis .
Mode of Action
Quaternary ammonium cations, which this compound is a type of, are known to interact with cellular membranes of microorganisms . They incorporate their hydrophobic chain into the membrane lipid bilayer, interacting with negatively charged phospholipids and potentially causing inhibition or denaturation of cell membrane proteins .
Biochemical Pathways
Quaternary ammonium compounds are known to have a wide range of applications, including as antimicrobials, fabric softeners, and hair conditioners .
Pharmacokinetics
It is known that the compound has a melting point of 283 - 284 °c .
Result of Action
It is known that quaternary ammonium compounds can inactivate enveloped viruses .
Action Environment
It is known that the compound should be stored below +30°c .
Propriétés
IUPAC Name |
[(2S)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPHGSFZFWKVDL-FYZOBXCZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383162 | |
| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
CAS RN |
101396-91-2 | |
| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What are the potential applications of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride in synthetic chemistry?
A1: (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride serves as a versatile starting material for synthesizing various compounds. For instance, it can be reacted with sodium sulfite to produce 2-hydroxy-3-trimethylammonium-1-propanesulfonate. [] This zwitterionic compound can then be further derivatized, for example, by reacting it with tosyl chloride to yield 2-tosyloxy-3-trimethylammonium-1-propanesulfonate. [] These zwitterionic compounds hold potential as precursors for developing new functionalized phosphines, which are valuable ligands in organometallic chemistry and catalysis. []
Q2: How is (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride utilized in material science?
A2: (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride plays a crucial role in creating chiral hybrid materials with interesting optical properties. By reacting it with antimony(III) chloride, researchers have successfully synthesized enantiomorphic hybrids exhibiting circularly polarized luminescence (CPL). [] These hybrids adopt a 0D structure, featuring isolated SbCl5 pyramids separated by (3-chloro-2-hydroxypropyl)trimethylammonium chloride cations. [] The chirality of the organic cation induces strong chiral-optical properties in the resulting material, making it a promising candidate for applications in areas such as bioresponsive imaging and 3D displays. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)











